molecular formula C21H32N2O2 B11378357 1-{2-[2-(Azepan-1-yl)ethyl]piperidin-1-yl}-2-phenoxyethanone

1-{2-[2-(Azepan-1-yl)ethyl]piperidin-1-yl}-2-phenoxyethanone

Cat. No.: B11378357
M. Wt: 344.5 g/mol
InChI Key: LDPWZFYYYHZYFG-UHFFFAOYSA-N
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Description

1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-PHENOXYETHAN-1-ONE is a complex organic compound that features a combination of azepane, piperidine, and phenoxy groups

Preparation Methods

The synthesis of 1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-PHENOXYETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the piperidine ring: This step may involve nucleophilic substitution reactions where the azepane derivative reacts with a piperidine precursor.

    Introduction of the phenoxy group: This can be done through etherification reactions, where the phenol derivative reacts with an appropriate electrophile.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-PHENOXYETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, where nucleophiles such as halides or amines can replace the phenoxy group.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-PHENOXYETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting neurological or psychiatric disorders.

    Materials Science: It can be used in the development of novel polymers or materials with specific mechanical or chemical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of 1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-PHENOXYETHAN-1-ONE would depend on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors or ion channels, and the pathways involved could be related to signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar compounds to 1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-PHENOXYETHAN-1-ONE include:

    1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-METHOXYETHAN-1-ONE: This compound has a methoxy group instead of a phenoxy group, which may alter its chemical reactivity and biological activity.

    1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-ETHOXYETHAN-1-ONE: The ethoxy group can influence the compound’s solubility and interaction with biological targets.

The uniqueness of 1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-PHENOXYETHAN-1-ONE lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H32N2O2

Molecular Weight

344.5 g/mol

IUPAC Name

1-[2-[2-(azepan-1-yl)ethyl]piperidin-1-yl]-2-phenoxyethanone

InChI

InChI=1S/C21H32N2O2/c24-21(18-25-20-11-4-3-5-12-20)23-16-9-6-10-19(23)13-17-22-14-7-1-2-8-15-22/h3-5,11-12,19H,1-2,6-10,13-18H2

InChI Key

LDPWZFYYYHZYFG-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CCC2CCCCN2C(=O)COC3=CC=CC=C3

Origin of Product

United States

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